molecular formula C20H16O8 B1262790 (3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid

(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid

Cat. No.: B1262790
M. Wt: 384.3 g/mol
InChI Key: OVIPDYYHLHEFDF-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracenomycin F2 is a tetracenomycin. It is a conjugate acid of a tetracenomycin F2(1-).

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Hydrogenation and Synthesis of Intermediates

    This compound has been used in the asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids, producing enantioselective 2-hydroxy-4-arylbutanoic acids. This process is valuable for synthesizing intermediates in various chemical syntheses, such as ACE inhibitors (Zhu et al., 2010).

  • Electrochemical and pH-responsive Studies

    Investigations into the redox behavior of hydroxyanthracenediones, which are structurally similar, have been conducted. These studies examine the pH- and temperature-dependent electrochemical properties, providing insights into potential applications in analytical chemistry (Ahmad et al., 2015).

  • Enzyme-catalyzed Reactions

    Research on the enzyme-catalyzed reductions of 2-oxo acids, including those with oxygen-containing side chains, has been conducted. This offers insights into the biosynthesis and manipulation of similar compounds for various applications (Bhalay et al., 2000).

  • Spectroelectrochemical Analysis

    The synthesis and spectroelectrochemical behavior of related compounds have been studied. These findings are important for the development of luminescent molecular crystals and other applications in materials science (Kowalski et al., 2009).

Biological and Medicinal Research

  • Anticancer Studies

    Some compounds structurally similar to (3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid have been isolated from marine organisms and studied for their anticancer properties. This points to potential biological activities and medicinal applications (Wright et al., 2009).

  • Synthesis of Bioactive Derivatives

    The reaction of similar compounds with various reagents has been explored to produce novel derivatives with potential antibacterial activity, suggesting possible applications in developing new pharmaceuticals (Abubshait, 2007).

  • Biopolymer and Biotechnological Applications

    Research into polyhydroxyalkanoates (PHA), which includes compounds structurally related to the given chemical, highlights its potential use in biodegradable plastics and other biotechnological applications (Steinbüchel & Füchtenbusch, 1998).

  • Chemical Synthesis and Stereochemistry

    Studies on the synthesis and stereochemistry of related 2-hydroxycarboxylic acids provide valuable information for the chemical manipulation and production of stereochemically complex molecules (Willadsen & Eggerer, 1975).

Properties

Molecular Formula

C20H16O8

Molecular Weight

384.3 g/mol

IUPAC Name

(E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9H-anthracen-2-yl)-3-hydroxybut-3-enoic acid

InChI

InChI=1S/C20H16O8/c1-8(21)16-10(4-13(23)7-15(25)26)2-9-3-11-5-12(22)6-14(24)17(11)20(28)18(9)19(16)27/h2,4-6,22-24,27H,3,7H2,1H3,(H,25,26)/b13-4+

InChI Key

OVIPDYYHLHEFDF-YIXHJXPBSA-N

Isomeric SMILES

CC(=O)C1=C(C=C2CC3=C(C(=CC(=C3)O)O)C(=O)C2=C1O)/C=C(\CC(=O)O)/O

SMILES

CC(=O)C1=C(C=C2CC3=C(C(=CC(=C3)O)O)C(=O)C2=C1O)C=C(CC(=O)O)O

Canonical SMILES

CC(=O)C1=C(C=C2CC3=C(C(=CC(=C3)O)O)C(=O)C2=C1O)C=C(CC(=O)O)O

Synonyms

Tcm F2
tetracenomycin F2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid
Reactant of Route 2
(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid
Reactant of Route 3
(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid
Reactant of Route 4
(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid
Reactant of Route 5
(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid
Reactant of Route 6
(3E)-4-(3-acetyl-4,5,7-trihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)-3-hydroxybut-3-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.